molecular formula C9H15Cl2N3S B7899759 (2-Chloro-thiazol-5-ylmethyl)-pyrrolidin-2-ylmethyl-amine hydrochloride

(2-Chloro-thiazol-5-ylmethyl)-pyrrolidin-2-ylmethyl-amine hydrochloride

Cat. No.: B7899759
M. Wt: 268.21 g/mol
InChI Key: PRNUWKOXRMYORN-UHFFFAOYSA-N
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Description

(2-Chloro-thiazol-5-ylmethyl)-pyrrolidin-2-ylmethyl-amine hydrochloride is a chemical compound that features a thiazole ring and a pyrrolidine moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-thiazol-5-ylmethyl)-pyrrolidin-2-ylmethyl-amine hydrochloride typically involves the reaction of 2-chloro-thiazole with pyrrolidine derivatives under specific conditions. One common method involves the use of hydrazonoyl halides as precursors, which react with thiazole derivatives in the presence of catalysts such as triethylamine and ethanol . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-thiazol-5-ylmethyl)-pyrrolidin-2-ylmethyl-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl halides, thiourea, and substituted benzaldehydes . Reaction conditions often involve the use of solvents such as ethanol and methanol, along with catalysts like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with arylidenemalononitrile can yield pyrano[2,3-d]thiazole derivatives .

Mechanism of Action

The mechanism of action of (2-Chloro-thiazol-5-ylmethyl)-pyrrolidin-2-ylmethyl-amine hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, resulting in antimicrobial effects . Additionally, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory cytokines and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloro-thiazol-5-ylmethyl)-pyrrolidin-2-ylmethyl-amine hydrochloride is unique due to its specific combination of a thiazole ring and a pyrrolidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

N-[(2-chloro-1,3-thiazol-5-yl)methyl]-1-pyrrolidin-2-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN3S.ClH/c10-9-13-6-8(14-9)5-11-4-7-2-1-3-12-7;/h6-7,11-12H,1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNUWKOXRMYORN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CNCC2=CN=C(S2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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